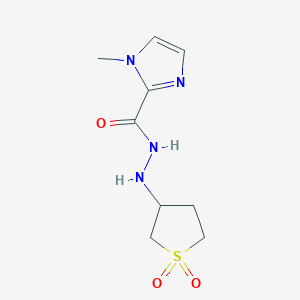![molecular formula C8H9FN4O3 B3134276 3-fluoro-4-[[(Z)-1-hydrazinyl-2-nitroethenyl]amino]phenol CAS No. 400078-44-6](/img/structure/B3134276.png)
3-fluoro-4-[[(Z)-1-hydrazinyl-2-nitroethenyl]amino]phenol
Overview
Description
3-fluoro-4-[[(Z)-1-hydrazinyl-2-nitroethenyl]amino]phenol is a fluorinated aromatic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. The presence of fluorine, nitro, and hydrazinyl groups in its structure imparts distinct physicochemical properties, making it a valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-4-[[(Z)-1-hydrazinyl-2-nitroethenyl]amino]phenol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Fluorination: The selective introduction of a fluorine atom.
Hydrazinylation: The addition of a hydrazinyl group to the nitroethenyl moiety.
Coupling Reaction: The final coupling of the intermediate compounds to form the target molecule.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve this.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-4-[[(Z)-1-hydrazinyl-2-nitroethenyl]amino]phenol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The hydrazinyl group can participate in reduction reactions.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Amino Derivatives: Reduction of the nitro group leads to the formation of amino derivatives.
Substituted Phenols: Substitution reactions yield various substituted phenols depending on the reagents used.
Scientific Research Applications
3-fluoro-4-[[(Z)-1-hydrazinyl-2-nitroethenyl]amino]phenol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure.
Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 3-fluoro-4-[[(Z)-1-hydrazinyl-2-nitroethenyl]amino]phenol involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s stability and bioavailability, while the nitro and hydrazinyl groups contribute to its reactivity. The compound may interact with enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-fluoro-4-nitrophenol: Similar structure but lacks the hydrazinyl group.
4-fluoro-3-nitrophenol: Similar structure with different positioning of the nitro and fluorine groups.
3-fluoro-4-aminophenol: Similar structure but with an amino group instead of the nitro group.
Uniqueness
3-fluoro-4-[[(Z)-1-hydrazinyl-2-nitroethenyl]amino]phenol is unique due to the presence of both the hydrazinyl and nitro groups, which impart distinct reactivity and potential biological activities. The combination of these functional groups makes it a versatile compound for various applications.
Properties
IUPAC Name |
3-fluoro-4-[[(Z)-1-hydrazinyl-2-nitroethenyl]amino]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FN4O3/c9-6-3-5(14)1-2-7(6)11-8(12-10)4-13(15)16/h1-4,11-12,14H,10H2/b8-4- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDPDRWXRLCJWPH-YWEYNIOJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)F)NC(=C[N+](=O)[O-])NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1O)F)N/C(=C/[N+](=O)[O-])/NN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl N-[2,4-dioxo-1-(thiophene-2-carbonylamino)pyrimidine-5-carbonyl]carbamate](/img/structure/B3134203.png)
![2-[3-(Trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B3134211.png)




![2-[(tert-butoxyamino)methylene]-N~1~,N~3~-bis(2,4-dichlorophenyl)malonamide](/img/structure/B3134250.png)
![(E)-2-(3-benzylsulfanyl-6-methyl-1,2,4-triazin-5-yl)-N-[(2,6-dichlorophenyl)methoxy]ethenamine](/img/structure/B3134262.png)

amine](/img/structure/B3134283.png)
![(E)-methoxy({6-phenyl-2H,3H-imidazo[2,1-b][1,3]thiazol-5-yl}methylidene)amine](/img/structure/B3134287.png)
![2-[4-(2-pyridinyl)piperazino]-4H-3,1-benzothiazine](/img/structure/B3134291.png)


